molecular formula C10H7FN2O2 B8615857 6-Fluoro-3-(2-nitrovinyl)-1H-indole

6-Fluoro-3-(2-nitrovinyl)-1H-indole

Cat. No. B8615857
M. Wt: 206.17 g/mol
InChI Key: STYSDPNMNYBCOU-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Combine 6-fluoroindole (108 g, 0.8 mol) and dichloromethane (324 ml). Cool in an ice bath. Add trifluoroacetic acid (308 ml) over a few minutes (exothermic). Add a solution of Z-1-dimethylamino-2-nitroethylene (94.7 g, 0.816 mol) in dichloromethane (600 ml) during 40 minutes while maintaining the temperature at about 0–5° C. After 45 minutes, warm to about 20° C. After 2 hours, pour over 1.2 L ice water and stirring overnight with seeding to give a solid. Collect the solid by filtration, wash first with 100 ml of a mixture dichloromethane-cyclohexane 1/1, then with 750 ml of water and dry at 40° C. to give 3-(2-nitrovinyl)-6-fluoroindole.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
308 mL
Type
reactant
Reaction Step Two
Quantity
94.7 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Four
Quantity
324 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.FC(F)(F)C(O)=O.CN(C)/[CH:20]=[CH:21]\[N+:22]([O-:24])=[O:23]>ClCCl>[N+:22]([CH:21]=[CH:20][C:6]1[C:5]2[C:9](=[CH:10][C:2]([F:1])=[CH:3][CH:4]=2)[NH:8][CH:7]=1)([O-:24])=[O:23]

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
FC1=CC=C2C=CNC2=C1
Step Two
Name
Quantity
308 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
94.7 g
Type
reactant
Smiles
CN(\C=C/[N+](=O)[O-])C
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
ice water
Quantity
1.2 L
Type
reactant
Smiles
Step Five
Name
Quantity
324 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at about 0–5° C
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash first with 100 ml of a mixture dichloromethane-cyclohexane 1/1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 750 ml of water and dry at 40° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+](=O)([O-])C=CC1=CNC2=CC(=CC=C12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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